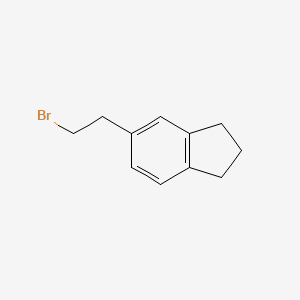

5-(2-Bromoethyl)indane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13Br |

|---|---|

Molecular Weight |

225.12 g/mol |

IUPAC Name |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H13Br/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6-7H2 |

InChI Key |

CIRKZWSPKPEWQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Bromoethyl Indane and Cognate Structures

Historical Perspectives on Indane Core Synthesis in Chemical Research

The journey of indane chemistry began with its identification as a natural component of coal tar, present at approximately 0.1%. This discovery spurred extensive research into this class of compounds. Early work primarily centered on understanding the fundamental properties of simple alkyl-substituted indanes, which laid the groundwork for developing more complex derivatives.

Evolution of Indane Ring System Construction Approaches

The construction of the indane ring system has evolved significantly over time. Initial methods often relied on classical organic reactions. A notable early approach involved the reaction of diethyl phthalate (B1215562) with ethyl acetate (B1210297), using metallic sodium and ethanol (B145695) as catalysts, to produce an indanedione ethyl ester. wikipedia.org More contemporary methods have introduced greater efficiency and control. For instance, palladium-catalyzed C(sp³)-H functionalization and carbenoid insertion have emerged as powerful tools for the rapid synthesis of bicyclic frameworks like indane, even enabling the creation of all-carbon quaternary centers. organic-chemistry.org Other modern approaches include intramolecular Michael additions catalyzed by chiral N-heterocyclic carbenes (NHCs) and rhodium-catalyzed annulations of 1,4-enynes with aryl boronic acids, which offer high enantioselectivity in the construction of the indane skeleton. rsc.org

Introduction of Functional Groups to Indane Frameworks

The ability to introduce a variety of functional groups onto the indane framework has been crucial for the development of diverse derivatives. The inherent reactivity of the indane structure allows for functionalization at several positions. For example, the methylene (B1212753) group of indane-1,3-dione is particularly active and serves as an excellent site for Knoevenagel condensation reactions. mdpi.comencyclopedia.pubnih.gov This reaction allows for the attachment of various electron-withdrawing groups.

Halogenation, particularly bromination, is a key functionalization strategy. researchgate.net While direct halogenation of some indane derivatives can be challenging, precursors can be halogenated before the formation of the indane ring system. mdpi.comencyclopedia.pub For instance, halogenated phthalic anhydrides can be converted into halogenated indane-1,3-diones. mdpi.comencyclopedia.pub Furthermore, radical C─H functionalization reactions, often initiated by hydrogen-atom transfer (HAT), provide a means to introduce functional groups at C(sp³)-H bonds, expanding the possibilities for creating complex indane derivatives. nih.gov

Direct Synthetic Pathways to 5-(2-Bromoethyl)indane

The synthesis of this compound is most commonly achieved through the conversion of a corresponding hydroxyethyl (B10761427) precursor.

Conversion of Hydroxyethyl Precursors via Phosphorous Tribromide

A well-established and direct method for preparing this compound involves the reaction of 5-(2-hydroxyethyl)indane with phosphorus tribromide (PBr₃). prepchem.comprepchem.comepo.org This reaction effectively replaces the hydroxyl group with a bromine atom. The mechanism proceeds in two main steps: an "activation" step where the alcohol's oxygen atom attacks the phosphorus of PBr₃, forming a good leaving group, followed by a nucleophilic substitution at the carbon by the bromide ion. masterorganicchemistry.comyoutube.com This process typically occurs with an inversion of configuration at the carbon center. masterorganicchemistry.com

The reaction is generally carried out in a suitable solvent, such as carbon tetrachloride. prepchem.comepo.org The process involves adding phosphorus tribromide dropwise to a solution of 5-(2-hydroxyethyl)indane. prepchem.comprepchem.com The mixture is then typically stirred at room temperature for a period before being heated under reflux to drive the reaction to completion. prepchem.comepo.org

Optimization of Reaction Parameters for Preparative Synthesis

Optimizing reaction parameters is crucial for achieving high yields and purity in the preparative synthesis of this compound. Key parameters that can be adjusted include the reaction temperature, time, and the stoichiometry of the reagents.

For the bromination of 5-(2-hydroxyethyl)indane with PBr₃, the reaction is often initiated at a low temperature, such as ice-cooled conditions, during the addition of PBr₃ to control the initial exothermic reaction. prepchem.com Following the addition, the reaction mixture is allowed to stir at room temperature and then heated to reflux for several hours to ensure complete conversion. prepchem.comepo.org

Work-up procedures are also critical for isolating the pure product. A typical work-up involves quenching the reaction with ice, followed by partitioning the mixture between an organic solvent like dichloromethane (B109758) and an aqueous base such as sodium carbonate solution to neutralize any acidic byproducts. prepchem.comepo.org The organic layers are then combined, dried, and concentrated. Purification is often achieved through column chromatography on silica (B1680970) gel. prepchem.comepo.org

Below is a table summarizing a typical experimental procedure for the synthesis of this compound.

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | 5-(2-hydroxyethyl)indane, Carbon Tetrachloride | Dissolve the starting material in the solvent. | Prepare the reaction mixture. |

| 2 | Phosphorus Tribromide | Add dropwise to the solution, initially at room temperature or ice-cooled. prepchem.comprepchem.com | Initiate the bromination reaction. |

| 3 | N/A | Stir at room temperature for 0.5 hours, then heat under reflux for 2 hours. prepchem.comepo.org | Drive the reaction to completion. |

| 4 | Ice, Dichloromethane, 10% Aqueous Sodium Carbonate | Add to the cooled reaction mixture and partition. | Quench the reaction and neutralize acid. |

| 5 | Dichloromethane | Extract the aqueous layer. | Maximize product recovery. |

| 6 | Magnesium Sulfate (MgSO₄) | Dry the combined organic extracts. | Remove residual water. |

| 7 | Silica Gel Column Chromatography (eluting with Dichloromethane) | Purify the crude product. | Isolate the pure this compound. |

Advanced Functionalization Strategies for Brominated Indane Derivatives

Brominated indane derivatives, such as this compound, are valuable intermediates for further chemical transformations. The presence of the bromine atom provides a handle for introducing a wide range of other functional groups through various cross-coupling and substitution reactions.

Aromatic electrophilic bromination is a fundamental reaction that produces bromo-compounds that are important precursors for Grignard reagents. innovareacademics.in The bromine atom on the indane ring can facilitate Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds and rapid diversification of the indane scaffold. vulcanchem.com

Furthermore, the development of stereoselective bromofunctionalization of alkenes using N-bromoamide reagents has expanded the scope of creating complex brominated organic molecules. researchgate.net These advanced methods, including bromine-initiated cyclic ether cascades and multicomponent reactions, offer new avenues for the synthesis of novel and structurally diverse indane derivatives. researchgate.net The functionalization is not limited to the aromatic ring; for example, the methylene group of indane-1,3-dione can be halogenated using reagents like N-bromosuccinimide (NBS). encyclopedia.pub

Photochemical Bromination Techniques on Indane and Indanone Systems

Photochemical bromination, often utilizing ultraviolet (UV) light irradiation, is a potent method for activating and functionalizing otherwise inert C-H bonds. researchgate.nettubitak.gov.tr In the context of indane and indanone systems, this technique primarily targets benzylic positions due to the resonance stabilization of the resulting radical intermediate. chemistrysteps.com

The photobromination of indane itself can lead to a mixture of products, including polybrominated species. researchgate.net For instance, the photolytic bromination of indane can efficiently produce 1,1,3,3-Tetrabromoindane and 1,1,2,3,3-pentabromoindane. researchgate.net These polybrominated compounds can then be subjected to dehydrobromination to yield bromoindenes, which are versatile precursors for other derivatives like bromoindenones. researchgate.net

When applied to substituted indanones, photochemical bromination can yield a complex array of products. The bromination of indan-1-one with four equivalents of bromine under internal irradiation from a 150 W projector lamp resulted in four distinct products after 60 minutes. tubitak.gov.tr Similarly, the photobromination of 5-methoxy-1-indanone (B147253) with N-bromosuccinimide (NBS) has been shown to produce 3-bromo-6-methoxyindene. researchgate.net The reaction of benz[f]indene with bromine under photochemical conditions (a 150 W projector lamp) can yield tribromobenz[f]indane. researchgate.net

These studies highlight that while photochemical bromination is a powerful tool for introducing bromine atoms onto the indane core, controlling the selectivity to achieve a specific isomer like this compound directly from indane would be challenging due to the high reactivity and potential for multiple brominations. The process is more commonly used to create highly brominated intermediates. researchgate.nettubitak.gov.tr

Table 1: Examples of Photochemical Bromination on Indane and Indanone Systems

| Starting Material | Reagents & Conditions | Major Product(s) | Yield | Reference |

| Indane | Br₂, CCl₄, hν | 1,1,3,3-Tetrabromoindane, 1,1,2,3,3-Pentabromoindane | N/A | researchgate.net |

| Indan-1-one | 4 equiv. Br₂, CCl₄, hν (150 W lamp) | 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, etc. | Complex Mixture | tubitak.gov.tr |

| 5-Methoxy-1-indanone | N-Bromosuccinimide (NBS), hν | 3-Bromo-6-methoxyindene | N/A | researchgate.net |

| Benz[f]indene | 2.2 equiv. Br₂, CCl₄, hν (150 W lamp), reflux | Tribromobenz[f]indane | 4% | researchgate.net |

Benzylic Bromination Protocols for Indane Functionalization

Benzylic bromination specifically targets the C-H bonds at the positions adjacent to the aromatic ring (the 1 and 3 positions of the indane core). This transformation is typically achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or light, which favors the formation of a resonance-stabilized benzylic radical. chemistrysteps.comukim.mk

This method is a foundational two-step approach for benzylic oxo-functionalisation, where an initial benzylic bromination is followed by an oxidation step. ukim.mk For the indane model compound, N-bromosuccinimide (NBS) is considered a standard and reliable reagent for this purpose. ukim.mk The stability of the benzylic radical over other aliphatic radicals ensures that bromination occurs exclusively at the benzylic position. chemistrysteps.com

While benzylic bromination is highly effective for functionalizing the 1 and/or 3 positions of the indane ring, it does not directly address the synthesis of this compound, where the bromoethyl group is attached to the aromatic portion of the molecule. Instead, this protocol is crucial for creating derivatives functionalized on the five-membered ring, which can then undergo further reactions. For example, a benzylic bromide can be converted into a ketone, alcohol, or other functional groups. ukim.mk

Catalytic Synthesis of Substituted Indanes (e.g., Ni-catalyzed, Pd-catalyzed)

Transition-metal catalysis, particularly with palladium (Pd) and nickel (Ni), offers powerful and versatile strategies for synthesizing substituted indanes. These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds under mild and highly selective conditions.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for constructing the indane skeleton through cyclization reactions. One prominent method involves the Pd-catalyzed coupling of 2-allylphenyl triflates with various nucleophiles. nih.govnih.gov For example, coupling with alkyl nitriles using a BrettPhosPd(allyl)(Cl) precatalyst provides a straightforward route to 2-cyanomethyl indanes in just three steps from commercial materials. nih.govnih.govacs.org The mechanism proceeds through oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene coordination, anti-nucleopalladation, and reductive elimination to yield the indane product. nih.gov Another approach is the Pd(OAc)₂-catalyzed cyclization of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles, which efficiently produces indole-substituted indanones. acs.org

Nickel-Catalyzed Synthesis: Nickel catalysts are also effective for the synthesis of indanes. A nickel-catalyzed carboannulation reaction of o-bromobenzyl zinc bromide with acrylates or styrene (B11656) has been successfully employed to create the indane ring system. organic-chemistry.orgorganic-chemistry.org Furthermore, enantioselective nickel-catalyzed reactions have been developed to produce chiral indanes. An intramolecular reductive Heck reaction of aryl bromides tethered to unactivated alkenes, catalyzed by nickel, can generate cyclic compounds with quaternary stereogenic centers in high yields and enantioselectivities. organic-chemistry.org Another innovative method is the Ni(0)-catalyzed intramolecular arylcyanation of unactivated olefins, which uses readily available benzonitriles to form 1,1-disubstituted indanes. organic-chemistry.org Nickel catalysts have also been used in reductive coupling reactions of unsymmetrical internal alkynes to synthesize highly substituted 1,3-dienes, with indan-1,3-dione-containing substrates proving compatible with this transformation. rsc.org

Table 2: Overview of Catalytic Methods for Indane Synthesis

| Catalyst Type | Reaction Description | Substrates | Product Type | Reference |

| Palladium | Alkene Difunctionalization | 2-Allylphenyl triflates, Alkyl nitriles | 2-Cyanomethyl indanes | nih.govnih.gov |

| Palladium | Tandem Cyclization | o-Alkynyl-substituted aryl aldehydes, Indoles | Indole-substituted indanones | acs.org |

| Nickel | Carboannulation | o-Bromobenzyl zinc bromide, Acrylates/Styrene | Substituted indanes | organic-chemistry.orgorganic-chemistry.org |

| Nickel | Intramolecular Reductive Heck | Aryl bromides with alkene tether | Chiral fused-ring systems | organic-chemistry.org |

| Nickel | Intramolecular Arylcyanation | Benzonitriles with olefin tether | 1,1-Disubstituted indanes | organic-chemistry.org |

Multi-Component Reactions (MCR) and Domino Processes in Indane Derivatization

Multi-component reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecular architectures, such as functionalized indanes, in a single step from three or more reactants. nih.govmdpi.comnih.gov These reactions are characterized by their high atom economy and procedural simplicity, as multiple bonds are formed in one pot without isolating intermediates. nih.gov

Indane-1,3-dione is a particularly versatile building block in such reactions. nih.govresearchgate.net Its three contiguous reactive sites—two electrophilic carbonyl groups and a nucleophilic methylene unit—make it an ideal substrate for MCRs and domino sequences. researchgate.netresearchgate.net A common MCR involving indane-1,3-dione is a tandem Knoevenagel condensation followed by a Michael addition and cyclization. nih.gov For example, a three-component reaction between 2-naphthol, substituted aldehydes, and indane-1,3-dione can be catalyzed by Ce-MCM-41 under solvent-free conditions to produce complex fused heterocyclic systems. mdpi.com

Domino processes have also been developed to synthesize spiro-compounds bearing an indane-1,3-dione moiety. A reaction between 2-arylidene-indane-1,3-diones and N-alkoxyacrylamides in the presence of a base leads to the formation of spiro-lactams. mdpi.comresearchgate.net Another example involves a triethylamine-promoted three-component reaction of alkyl glycinate (B8599266) hydrochloride, dialkyl but-2-ynedioates, and 2-(2-hydroxybenzylidene)-1,3-indanediones, which yields complex polycyclic architectures through a cascade of in situ azomethine ylide generation, 1,3-dipolar cycloaddition, and annulation. rsc.org These advanced strategies demonstrate the power of domino and multi-component reactions to rapidly build molecular complexity around the indane core. nih.govresearchgate.net

Reaction Mechanisms and Transformative Reactivity of 5 2 Bromoethyl Indane

Elucidation of Reaction Mechanisms in Bromination and Alkylation of Indane Systems

The introduction of a bromine atom to an indane framework can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the specific starting material. researchgate.netmetu.edu.tr

Radical and Ionic Pathways in Halogenation

Halogenation of alkanes, such as the saturated portion of the indane molecule, can occur via a free radical chain mechanism. libretexts.orglibretexts.org This process is typically initiated by heat or light and involves the formation of a highly reactive halogen radical. libretexts.org The bromine radical is known to be more selective than the chlorine radical, preferentially abstracting a hydrogen atom from the most substituted carbon to form the most stable radical intermediate. masterorganicchemistry.com

In the context of indane, the benzylic positions (C-1 and C-3) are particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. For instance, the reaction of indane with N-bromosuccinimide (NBS) can lead to the formation of bromoindenes through a radical process. rsc.org

Alternatively, electrophilic aromatic substitution provides an ionic pathway for the halogenation of the benzene (B151609) ring of indane. fiveable.me This reaction typically employs a Lewis acid catalyst, such as FeBr₃, to generate a more potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. The position of substitution (ortho, meta, or para to the five-membered ring) is governed by the directing effects of the alkyl group.

The bromination of indane can also lead to addition reactions across any double bonds present, as in the case of indene (B144670), where bromine adds to the double bond to yield dibromoindane derivatives. researchgate.net This reaction can proceed through a mechanism involving a bromonium ion intermediate.

The interplay between radical and ionic pathways can be influenced by the reaction conditions. For example, the photo-assisted bromination of indane-1,3-dione can exhibit both electrophilic and radical bromination mechanisms concurrently. mdpi.comencyclopedia.pub

Stereochemical Considerations in Bromination Reactions

The stereochemistry of bromination reactions involving the indane system is a critical aspect, particularly when new stereocenters are formed. The addition of bromine to indene, for example, can result in both cis- and trans-dibromoindane isomers. researchgate.net The stereochemical outcome can be influenced by the solvent and reaction conditions. The relative configuration of the bromine atoms can often be determined by spectroscopic methods, such as NMR, by analyzing the coupling constants between adjacent protons. researchgate.net In some cases, X-ray crystallography provides definitive proof of the stereochemistry. researchgate.net

In radical bromination reactions, the stereochemistry is often dictated by the approach of the bromine to the intermediate radical. For instance, in the bromination of octahydro-1H-indene, the thermodynamically most stable isomers are typically formed. metu.edu.tr The stereospecificity of these reactions can be remarkable, with directing effects from existing substituents influencing the position and orientation of incoming bromine atoms. metu.edu.tr

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The bromoethyl group of 5-(2-bromoethyl)indane is a primary alkyl halide, making it a good substrate for S_N2 reactions. The carbon atom attached to the bromine is electrophilic and is readily attacked by nucleophiles, leading to the displacement of the bromide ion.

Carbon-Carbon Bond Formation Reactions (e.g., Alkylation, Grignard-type reactions)

One of the most powerful applications of the bromoethyl group is in the formation of new carbon-carbon bonds. This can be achieved through various methods, including alkylation and Grignard-type reactions.

Alkylation: The bromoethyl group can act as an electrophile in alkylation reactions. For example, it can be used to alkylate enolates, enamines, or other carbon nucleophiles, thereby extending the carbon chain. vanderbilt.eduacs.org

Grignard Reactions: The conversion of this compound to a Grignard reagent, 5-(2-(magnesioethyl))indane bromide, transforms the electrophilic carbon into a highly reactive nucleophile. mnstate.educhemguide.co.uk This Grignard reagent can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and create more complex molecules. mnstate.educhemguide.co.ukmdma.ch For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. chemguide.co.uk

| Reagent | Product Type |

| Aldehyde (RCHO) | Secondary Alcohol |

| Ketone (R₂CO) | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Ester (R'COOR'') | Ketone (initially), then Tertiary Alcohol |

Other C-C Bond Forming Reactions: The bromoethyl group can also participate in other transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds. core.ac.ukchemistry.coach

Heteroatom Functionalization via Nucleophilic Displacement

The bromine atom of the bromoethyl group can be displaced by a wide range of heteroatom nucleophiles, allowing for the introduction of various functional groups. This versatility makes this compound a useful intermediate for synthesizing a diverse array of derivatives.

Common nucleophiles include:

Oxygen nucleophiles: Hydroxide (OH⁻) to form an alcohol, alkoxides (RO⁻) to form ethers.

Nitrogen nucleophiles: Ammonia (NH₃) to form a primary amine, amines (RNH₂ or R₂NH) to form secondary or tertiary amines, and azide (B81097) (N₃⁻) to form an azide, which can be subsequently reduced to an amine. nih.gov

Sulfur nucleophiles: Hydrosulfide (SH⁻) to form a thiol, and thiolates (RS⁻) to form sulfides.

Phosphorus nucleophiles: Phosphines (R₃P) to form phosphonium (B103445) salts.

The reaction of this compound with these nucleophiles typically proceeds via an S_N2 mechanism, resulting in inversion of configuration if the carbon atom were chiral.

Strategic Chemical Transformations of this compound as a Building Block

This compound serves as a versatile building block in organic synthesis due to the dual reactivity of its indane core and bromoethyl side chain. Its strategic application allows for the construction of complex molecular architectures.

The bromoethyl moiety is a key handle for introducing a variety of functional groups through nucleophilic substitution, as detailed in section 3.2.2. evitachem.com For example, it can be used to introduce nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. google.com

Furthermore, the bromoethyl group can be transformed into other useful functionalities. For instance, elimination of HBr would yield 5-vinylindane, a valuable monomer for polymerization and a substrate for reactions such as epoxidation or dihydroxylation. The Grignard reagent derived from this compound is a powerful tool for creating more elaborate carbon skeletons. evitachem.com

The indane ring itself can be further functionalized. Electrophilic substitution reactions can introduce substituents onto the aromatic ring, and the benzylic positions can be oxidized or further halogenated under radical conditions. mdpi.com The combination of these transformations allows for the synthesis of a wide range of substituted indanes with potential applications in medicinal chemistry and materials science. For example, the indane skeleton is a core component of some non-steroidal anti-inflammatory drugs. nih.govacs.org

The ability to perform sequential reactions on both the bromoethyl group and the indane ring makes this compound a strategic precursor for the synthesis of complex target molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) with Organobromine Substrates

The carbon-bromine bond in this compound serves as a key functional group for participating in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. fishersci.co.uk

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. fishersci.co.uk The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. fishersci.co.uk While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided results, the general reactivity of aryl bromides in this reaction is well-established. fishersci.co.ukresearchgate.netclockss.org The reaction of an aryl bromide, such as the aromatic bromide of a related indane derivative, with a boronic acid under palladium catalysis allows for the introduction of new aryl or alkyl groups. researchgate.netthieme-connect.com

Sonogashira Coupling: The Sonogashira reaction is another powerful cross-coupling method that couples terminal alkynes with aryl or vinyl halides. walisongo.ac.idrsc.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. walisongo.ac.idsilicycle.com The reaction provides a direct route to substituted alkynes, which are valuable intermediates in the synthesis of more complex molecules. rsc.org The general applicability of the Sonogashira reaction to aryl bromides suggests that this compound could readily participate in such transformations to introduce alkynyl moieties. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions with Organobromine Substrates

| Reaction Name | Coupling Partners | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide (e.g., Aryl Bromide) + Organoboron (e.g., Boronic Acid) | Palladium Catalyst + Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) |

| Sonogashira | Organohalide (e.g., Aryl Bromide) + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Amine Base | C(sp²) - C(sp) |

Cyclization and Ring-Closure Reactions to Form Fused Systems

The 2-bromoethyl substituent on the indane ring is ideally positioned for intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. These reactions are driven by the formation of a stable ring structure, often a five or six-membered ring.

Intramolecular alkylation is a common strategy where the bromoethyl group acts as an electrophile. In the presence of a base, a nucleophilic center elsewhere on the indane scaffold or a tethered substituent can displace the bromide ion, resulting in a new ring fused to the indane core. For instance, the cyclization of related bromoalkyl compounds can lead to the formation of spirocyclic or fused-ring systems. mdpi.comnih.gov The specific conditions for these reactions, such as the choice of base and solvent, can influence the reaction's efficiency and selectivity.

Another important class of reactions involves radical cyclizations. An alkyl radical can be generated from the carbon-bromine bond, which can then add to an unsaturated system within the molecule to form a new ring. core.ac.uk For example, a radical generated on the ethyl chain could potentially cyclize onto the aromatic ring of the indane, although this specific transformation for this compound is not explicitly detailed. The formation of five-membered rings via 5-exo-trig radical cyclizations is a well-established process. acs.orglibretexts.org

Table 2: Examples of Cyclization Strategies for Bromoalkyl Compounds

| Reaction Type | Key Intermediate/Reagent | Resulting Structure |

|---|---|---|

| Intramolecular Alkylation | Base | Fused or Spirocyclic System |

| Radical Cyclization | Radical Initiator | Fused Ring System |

Derivatization to Advanced Molecular Scaffolds for Research Applications

The reactivity of this compound allows for its conversion into a variety of more complex molecules, or "advanced molecular scaffolds," which are valuable in diverse areas of chemical research. mdpi.com These derivatizations can involve modifications at the bromoethyl group or the indane core.

The bromoethyl group can be readily converted into other functional groups through nucleophilic substitution reactions. For example, reaction with sodium azide would yield an azidoethyl derivative, which can then be used in "click chemistry," such as the Huisgen 1,3-dipolar cycloaddition, to introduce triazole rings. nih.gov Displacement of the bromide with amines or thiols can introduce new side chains with varied properties. researchgate.net

Furthermore, the bromoethyl group can serve as a precursor for the synthesis of more elaborate structures. For instance, it can be used to alkylate other molecules, tethering the indane moiety to different pharmacophores or functional units. iajps.com The indane skeleton itself is a privileged structure in medicinal chemistry, and the ability to derivatize it through the bromoethyl handle enhances its utility in the design of new bioactive compounds. mdpi.comresearchgate.net The synthesis of complex, multi-functional molecules often relies on the sequential and controlled modification of simpler building blocks like this compound. researchgate.netresearchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Comprehensive Spectroscopic Elucidation of 5-(2-Bromoethyl)indane Structure

Spectroscopy is the principal tool for determining the structure of this compound. Techniques such as NMR, mass spectrometry, and infrared spectroscopy offer complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound. ¹H and ¹³C NMR spectra provide precise information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. rsc.org

In ¹H NMR, the aromatic protons on the indane ring typically appear as complex multiplets in the range of δ 6.8–7.2 ppm. googleapis.com The aliphatic protons of the five-membered ring show signals for the two CH₂ groups (at positions 1 and 3) and the CH₂ group at position 2. The ethyl side chain presents two distinct triplets: one for the methylene (B1212753) group adjacent to the aromatic ring (benzylic) and another for the methylene group bonded to the bromine atom, which is shifted downfield due to the halogen's electronegativity. msu.educhemicalbook.com

¹³C NMR spectroscopy complements the proton data by showing all unique carbon environments. oregonstate.edu The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the indane core, and the two carbons of the bromoethyl side chain. The carbon atom bonded to the bromine (C-Br) is characteristically found in the δ 30-40 ppm range, influenced by the halogen. docbrown.infochemicalbook.com Quaternary aromatic carbons appear further downfield compared to the protonated aromatic carbons. utah.edu

Interactive Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Ar-H) | 7.15 - 6.90 | Multiplet | - |

| -CH₂-Br | 3.55 | Triplet | 7.5 |

| Ar-CH₂- | 3.15 | Triplet | 7.5 |

| Indane -CH₂- (C1, C3) | 2.90 | Triplet | 7.4 |

| Indane -CH₂- (C2) | 2.05 | Quintet | 7.4 |

Note: Data are representative and compiled from analogous structures and general principles.

Interactive Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Quaternary (C) | 145 - 140 |

| Aromatic Methine (CH) | 127 - 124 |

| Ar-C H₂- | 39.5 |

| C H₂-Br | 33.5 |

| Indane -C H₂- (C1, C3) | 33.0 |

| Indane -C H₂- (C2) | 25.5 |

Note: Data are representative and compiled from analogous structures and general principles. chemicalbook.comgoogleapis.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which further confirms its structure. The presence of bromine is easily identified due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic pair of peaks (M+ and M+2) in the mass spectrum for the molecular ion and any bromine-containing fragments. tutorchase.com

The molecular ion peaks for this compound (C₁₁H₁₃Br) are expected at m/z 224 and 226. Common fragmentation pathways for alkyl-aromatic halides include the loss of the bromine atom and cleavage of the ethyl side chain. libretexts.org A significant fragment would correspond to the loss of a bromine radical (M-79/81), leading to a cation at m/z 145. Another major fragmentation involves the cleavage of the C-C bond in the side chain to form a stable indanylmethyl cation (m/z 131). nist.gov

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion/Fragment | Formula | Notes |

| 224/226 | [M]⁺ | [C₁₁H₁₃Br]⁺ | Molecular ion peak (M+, M+2) |

| 145 | [M - Br]⁺ | [C₁₁H₁₃]⁺ | Loss of bromine radical |

| 131 | [M - CH₂Br]⁺ | [C₁₀H₁₁]⁺ | Loss of bromomethyl radical |

| 117 | [M - C₂H₄Br]⁺ | [C₉H₉]⁺ | Formation of indene (B144670) cation after side-chain loss |

Note: Fragmentation predictions are based on the structure and established mass spectrometry principles. tutorchase.comlibretexts.orgnist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within this compound.

IR spectroscopy detects the vibrations of chemical bonds. The spectrum of this compound would show characteristic absorption bands for the aromatic ring (C=C stretching around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹), aliphatic C-H bonds (stretching just below 3000 cm⁻¹), and a distinctive C-Br stretching band in the fingerprint region (typically 600-500 cm⁻¹). nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the benzene (B151609) ring. msu.edu Substituted benzene derivatives typically exhibit characteristic absorption maxima in the ultraviolet region. For an indane system, absorptions are expected around 260-270 nm, corresponding to the π→π* transitions of the aromatic ring. charlotte.edu

Interactive Table 4: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1610 - 1450 |

| Alkyl C-Br | Stretch | 600 - 500 |

Note: Values are typical for the specified functional groups.

X-ray Diffraction Studies for Solid-State Structural Determination

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) offers the most definitive structural elucidation in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and conformational details of the molecule. While this compound is often described as an oil at room temperature, XRD studies could be performed at low temperatures or on crystalline derivatives. prepchem.com X-ray diffraction has been successfully applied to determine the crystal structures of complex indane derivatives, confirming their three-dimensional architecture. researchgate.netgoogle.comugr.es Such an analysis would unambiguously establish the connectivity and stereochemistry of the indane core and the bromoethyl substituent.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for the isolation and purity assessment of this compound. prepchem.com It is a key step following synthesis to separate the desired product from unreacted starting materials, by-products, and other impurities.

Column chromatography, particularly flash chromatography using silica (B1680970) gel, is a standard method for purifying this compound on a preparative scale. googleapis.comprepchem.com The crude product mixture is loaded onto a column of silica, and a solvent system (eluent), such as dichloromethane (B109758) or a mixture of petroleum ether and ethyl acetate (B1210297), is passed through the column. prepchem.comgoogle.com Components separate based on their differential adsorption to the silica, allowing for the isolation of the pure compound. Thin-layer chromatography (TLC) is often used in conjunction to monitor the separation process. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used for assessing the purity of this compound with great accuracy. It can also be employed to monitor the progress of a chemical reaction by quantifying the consumption of reactants and the formation of the product over time. acs.org A typical HPLC analysis would involve injecting a small sample onto a column (e.g., a C18 reverse-phase column) and eluting with a mobile phase such as a mixture of acetonitrile (B52724) and water. The detector response would ideally show a single, sharp peak for a pure sample of this compound, with the area of the peak being proportional to its concentration. The technique is also invaluable for separating complex mixtures of related indane isomers or derivatives. semanticscholar.org

Interactive Table 5: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but would be a single peak |

Note: This represents a typical, illustrative method for analytical purposes. semanticscholar.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. The process involves a gas chromatograph (GC) to separate the components of a mixture, which are then introduced into a mass spectrometer (MS) for detection and identification. acs.org The GC utilizes a capillary column to separate compounds based on their boiling points and affinity for the stationary phase. google.com As compounds elute from the GC column, they enter the MS, where they are ionized, and the resulting fragments are detected based on their mass-to-charge (m/z) ratio. creative-proteomics.com

In the context of this compound, GC-MS serves as a crucial tool for purity assessment and the identification of volatile impurities that may arise during its synthesis. During analysis, a sample containing this compound would be injected into the GC, where it is vaporized. The components then travel through the column, separating based on their volatility and chemical properties. This compound, being a halogenated hydrocarbon, would exhibit a characteristic retention time under specific chromatographic conditions.

Upon elution from the GC column, the molecule enters the mass spectrometer and undergoes ionization, typically by electron impact (EI). This high-energy process generates a molecular ion ([M]•+) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint that allows for structural elucidation.

The fragmentation of this compound is predictable based on its structure. Key fragmentation pathways would include:

Loss of a bromine atom: The C-Br bond is relatively weak, and its cleavage would result in a significant peak corresponding to the loss of a bromine radical (•Br). Given that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, fragments containing bromine will appear as a pair of peaks (an "M+2" peak) separated by two mass units. docbrown.infodocbrown.info

Cleavage of the ethyl side chain: Scission of the bond between the indane ring and the ethyl group would generate a stable indanylmethyl cation or related fragments.

Loss of the entire bromoethyl group: Cleavage of the C-C bond connecting the side chain to the indane ring would result in a fragment corresponding to the indane cation.

A hypothetical mass spectrum of this compound would display a molecular ion peak ([C₁₁H₁₃Br]•+) at m/z 224/226. The most abundant fragment, or base peak, would likely result from the loss of the bromine atom, yielding an ion at m/z 145. Other significant fragments would correspond to the indanyl cation at m/z 117 and subsequent fragmentations of the indane ring structure. The fragmentation patterns of halogenated compounds are often similar to their n-alkane analogs, but the presence of the halogen atom introduces specific cleavage pathways. oup.comresearchgate.net

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

| 224/226 | Molecular Ion | [C₁₁H₁₃Br]•+ | Isotopic pattern confirms the presence of one bromine atom. |

| 145 | [M - Br]+ | [C₁₁H₁₃]+ | Loss of the bromine radical; often a prominent peak. |

| 117 | [Indanylmethyl]+ | [C₉H₉]+ | Cleavage of the ethyl group, loss of C₂H₄Br. |

| 115 | [Indene]+ | [C₉H₇]+ | Loss of H₂ from the indanyl cation. |

| 91 | [Tropylium ion]+ | [C₇H₇]+ | Common fragment in aromatic compounds due to rearrangement. |

Derivatization Strategies for Enhanced Analytical Detection (e.g., MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large and fragile molecules like proteins and polymers. creative-proteomics.com However, its application to small, non-polar molecules such as this compound can be challenging due to low ionization efficiency and interference from matrix-related peaks in the low mass range. acs.orgnih.govacs.org To overcome these limitations, derivatization strategies are employed to modify the analyte's chemical structure, thereby enhancing its detection capabilities. frontiersin.org

Derivatization aims to introduce a functionality into the target molecule that improves its ionization efficiency or shifts its mass to a clearer region of the spectrum. researchgate.netmdpi.com For a non-polar compound like this compound, derivatization can introduce a charged or highly polar group, making it more amenable to MALDI analysis. nih.govresearchgate.netmdpi.com

A potential derivatization strategy for this compound would leverage the reactivity of the bromoethyl group. The carbon-bromine bond is susceptible to nucleophilic substitution, providing a convenient handle for chemical modification. For instance, reacting this compound with a tertiary amine, such as pyridine (B92270) or trimethylamine, would result in the formation of a quaternary ammonium (B1175870) salt. This salt carries a permanent positive charge, making it an "electrospray active" or readily ionizable species that can be easily detected in the positive ion mode of a mass spectrometer. osti.govnih.gov

Another approach involves tagging the molecule with a group that has a high ionization efficiency or a strong chromophore that readily absorbs the laser energy in MALDI. nih.gov This can be achieved by reacting this compound with a nucleophile that contains a pre-charged moiety or a structure known to enhance MALDI signals. The derivatized product will have a higher molecular weight and improved ionization characteristics, leading to a significantly enhanced signal intensity and a better signal-to-noise ratio. acs.org For instance, derivatization of certain compounds with coumarin (B35378) tags has been shown to enhance MALDI-TOF MS signal intensities significantly. nih.gov

Table 2: Comparison of Native vs. Derivatized this compound for MALDI-TOF MS Analysis

| Characteristic | Native this compound | Derivatized this compound (Hypothetical Quaternary Amine Derivative) | Rationale for Enhancement |

| Ionization Efficiency | Low | High | The presence of a permanent positive charge on the quaternary ammonium group eliminates the need for protonation or cationization during the MALDI process. nih.gov |

| Polarity | Non-polar | Highly Polar / Ionic | Increased polarity can improve co-crystallization with common MALDI matrices. |

| Signal Intensity in MS | Weak or undetectable | Strong | The pre-charged nature of the derivative leads to a much more intense signal in the mass spectrum. acs.org |

| Molecular Weight | 224.12 Da | > 300 Da (depending on derivatizing agent) | The mass shift moves the analyte signal away from the low-mass region, which is often obscured by matrix ions. acs.org |

| Detection Method | Relies on cation (e.g., Na+, K+) adduction | Direct detection of the cationic molecule | Direct detection is often more sensitive and provides a cleaner spectrum. |

By employing such derivatization strategies, the analytical window for compounds like this compound can be expanded, allowing for their sensitive and accurate detection using advanced techniques like MALDI-TOF MS.

Theoretical and Computational Investigations of 5 2 Bromoethyl Indane and Its Reactivity

Quantum Chemical Studies on Electronic Structure and Conformational Preferences

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 5-(2-Bromoethyl)indane. These studies provide insight into the distribution of electrons within the molecule and its three-dimensional structure.

Electronic Structure: The electronic properties of a molecule are key to its reactivity. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov For this compound, the electron density is primarily located on the aromatic indane ring and the highly electronegative bromine atom. The LUMO is expected to be localized around the C-Br bond, specifically on the carbon atom attached to the bromine, making it the primary site for nucleophilic attack.

Conformational Preferences: The flexibility of the bromoethyl side chain allows the molecule to exist in several different spatial arrangements, or conformations. The most stable conformer is the one with the lowest energy. The primary conformational freedom in this compound involves the rotation around the C-C single bonds of the ethyl group. Theoretical calculations can map the potential energy surface by rotating the dihedral angle between the indane ring and the bromine atom. Typically, staggered conformations are energetically favored over eclipsed conformations to minimize steric hindrance. The relative energies of these conformers can be calculated to predict their population at a given temperature. researchgate.net Studies on similar 1,3-dioxane (B1201747) systems have used DFT calculations to determine the relative stability of different chair and twist-boat conformations, with energy barriers between them being quantified. researchgate.net

| Conformer | Dihedral Angle (Ring-C-C-Br) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | Most stable, lowest energy conformer with minimized steric repulsion. |

| Gauche | ~60° | 0.95 | Slightly less stable due to steric interaction between the ring and the bromine atom. |

| Eclipsed | ~120° | 4.50 | High energy transition state, sterically hindered. |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

DFT is a widely used computational tool for elucidating reaction mechanisms. sumitomo-chem.co.jp It allows chemists to model the entire course of a chemical reaction, from reactants to products, by locating transition states and calculating their corresponding energy barriers (activation energies). researchgate.netresearchgate.net For this compound, DFT can be applied to analyze characteristic reactions of alkyl halides, such as nucleophilic substitution (SN2) and elimination (E2) reactions.

By calculating the Gibbs free energy profile, researchers can determine which reaction pathway is more favorable. For example, in a reaction with a nucleophile/base, DFT can compare the activation energy for the SN2 pathway versus the E2 pathway. This analysis helps predict the major product of the reaction under specific conditions. Computational investigations of related Ni-catalyzed cross-coupling reactions involving bromoindanes have used DFT to propose a Ni(I)/Ni(III) catalytic cycle, demonstrating the power of these methods in understanding complex organometallic transformations. nih.govnih.gov

Molecular Dynamics Simulations in Complex Indane Systems

While quantum mechanics is ideal for studying individual molecules or simple reactions, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time in more complex environments, such as in a solvent or interacting with a biological macromolecule. nih.govajchem-a.com MD simulations use classical mechanics to calculate the trajectory of every atom in the system, providing insights into dynamic processes.

For a compound like this compound, MD simulations could be used to:

Study Solvation: Analyze how solvent molecules (e.g., water, ethanol) arrange around the solute and affect its conformational preferences.

Investigate Membrane Interaction: Model how the molecule partitions into and behaves within a lipid bilayer, which is relevant for predicting its bioavailability.

Analyze Binding to Proteins: In the context of drug design, where indane derivatives are often studied, MD simulations can reveal the stability of a ligand-protein complex and identify key interactions that stabilize the binding. nih.gov For instance, studies on indanone derivatives have used MD simulations to assess the stability of docked complexes with target proteins over time scales of 100 nanoseconds. ajchem-a.comnih.gov

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling integrates data from quantum mechanics and molecular dynamics to predict how a molecule will behave in a chemical reaction. For this compound, these models can provide quantitative predictions of its reactivity and the selectivity of its reactions.

Reactivity Prediction: Reactivity can be predicted using calculated quantum chemical parameters. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): As mentioned, the energy and location of the LUMO on the C-Br bond indicate susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on the molecule's surface. For this compound, this would show electron-rich regions (negative potential) near the bromine and the π-system of the benzene (B151609) ring, and electron-poor regions (positive potential) on the hydrogen atoms and the carbon attached to the bromine, guiding the approach of other reactants.

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the electrophilicity of the carbon atom bonded to bromine.

Selectivity Prediction: Selectivity (e.g., substitution vs. elimination, or regioselectivity in aromatic substitution) is predicted by comparing the activation energies for all possible reaction pathways. The pathway with the lowest energy barrier is the most likely to occur, thus determining the major product. For instance, modeling the reaction of this compound with a sterically hindered base would likely show a lower activation energy for the E2 elimination pathway compared to the SN2 substitution pathway, predicting an alkene as the major product. Computational studies on nickel-catalyzed reactions have successfully used these principles to explain the observed product distributions. nih.gov

| Parameter | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.8 eV | Related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Related to the molecule's ability to accept electrons; site of nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability but accessible reactivity at the C-Br bond. nih.gov |

| Dipole Moment | 2.1 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| NBO Charge on Cα (CH₂Br) | +0.15 | Confirms the electrophilic nature of the carbon atom attached to bromine. |

Applications of 5 2 Bromoethyl Indane and Its Derivatives in Advanced Materials Science and Chemical Technologies Research

Role as a Pivotal Synthetic Intermediate in the Construction of Complex Molecules

The indane framework is a recurring structural motif in a variety of complex molecules, and its derivatives serve as key intermediates in their synthesis. mdpi.com The reactivity of halogenated indanes makes them valuable precursors for creating more intricate molecular architectures.

For instance, indane derivatives are utilized in the synthesis of conformationally constrained α-amino acids. These specialized amino acids are prepared through the bis-alkylation of ethyl isocyanoacetate with α,α'-dibromo-o-xylene derivatives, a process carried out under phase-transfer catalysis conditions. acs.org This method is effective for producing both electron-rich and electron-deficient indane-based α-amino acids. acs.org

Furthermore, indane-based dipeptides can undergo late-stage modifications via [2+2+2] cyclotrimerization to incorporate a benzylhalo functionality. researchgate.net These resulting halo-derivatives are versatile substrates for subsequent reactions like Sonogashira and Suzuki-Miyaura cross-couplings. researchgate.net

The Knoevenagel condensation, a fundamental reaction in organic synthesis, can be performed with indane-1,3-dione and its substituted derivatives. mdpi.com This reaction is often carried out in ethanol (B145695) with a catalytic amount of piperidine (B6355638) and can yield push-pull dyes with high efficiency. mdpi.com

Table 1: Examples of Complex Molecules Synthesized from Indane Derivatives

| Starting Material | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Ethyl isocyanoacetate and α,α'-dibromo-o-xylene | Bis-alkylation | Constrained α-amino acids | acs.org |

| Indane-based dipeptides | [2+2+2] cyclotrimerization | Halo-functionalized peptides | researchgate.net |

| Indane-1,3-dione | Knoevenagel condensation | Push-pull dyes | mdpi.com |

Precursor in the Design of Novel Organic Electronic and Optoelectronic Materials

The structural backbone of indane is found in various organic electronic and optoelectronic materials. mdpi.com Derivatives of indane are investigated for their potential in applications such as organic photovoltaics and nonlinear optical systems. mdpi.comresearchgate.net

Indane-1,3-dione, for example, is a well-known electron acceptor that is widely incorporated into the design of materials for organic electronics. mdpi.com To enhance its electron-accepting capabilities, polyaromatic structures based on naphthalene (B1677914) have been synthesized. mdpi.com These are prepared through the condensation of ethyl acetate (B1210297) with diethyl naphthalene-2,3-dicarboxylate under basic, solvent-free conditions. mdpi.com

The development of organic and polymeric optoelectronic materials often relies on the precise tuning of their electronic properties. acs.org Organoboron compounds, for instance, are increasingly used to design new organic and polymer optoelectronic materials with tailored properties for applications like organic solar cells. acs.org The synthesis of boron-functionalized indenes can be achieved through a metal-free cyclization of o-alkynylstyrenes mediated by boron trichloride (B1173362) (BCl3). acs.org

Utilization in Research for Photopolymerization and Optical Sensing Systems

Indane derivatives are being explored for their utility in the development of photopolymerization systems and optical sensors. mdpi.com The indane-1,3-dione scaffold is particularly versatile and has been incorporated into various structures for these applications. mdpi.com

For example, pH-switchable spiro compounds have been synthesized from 5-(2-bromoethyl)phenanthridin-5-ium bromide and indane-1,3-dione. mdpi.com These compounds exhibit changes in their absorption and emission maxima depending on the pH, making them suitable for use as pH sensors. mdpi.com

Application in the Development of Catalyst Ligands and Organometallic Precursors

While direct applications of 5-(2-Bromoethyl)indane in catalysis are not extensively documented, the broader field of organometallic chemistry provides a framework for its potential use. Organometallic compounds, which feature a metal center bonded to organic ligands, are widely used as catalysts in a multitude of chemical reactions. numberanalytics.com The properties of these catalysts can be finely tuned by modifying the organic ligands. numberanalytics.com

Organometallic complexes are often preferred as catalyst precursors, even when the final active species is a coordination complex. osti.gov The organic ligands in the precursor can have a stabilizing effect during catalyst activation, preventing the formation of undesirable nanoparticles. osti.gov For instance, ligand-functionalized organometallic polyoxometalates have been developed as efficient precursors for amide hydrogenation catalysts. nih.gov The functionalized ligands can enhance the dispersibility of the catalyst on a support material, leading to improved activity. nih.gov

The synthesis of rhodium(I) complexes with specific ligands, for example, has been reported for various catalytic applications. researchgate.net The choice of ligands is crucial in directing the outcome of the catalytic reaction. researchgate.net

Table 2: Examples of Organometallic Precursors and Catalysts

| Precursor/Catalyst Type | Application | Key Feature | Reference |

|---|---|---|---|

| Ligand-functionalized organometallic polyoxometalates | Amide hydrogenation | Enhanced dispersibility and activity | nih.gov |

| Organometallic iridium complexes | Water oxidation | Stabilization by organic ligands during activation | osti.gov |

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. rsc.org Cyclophanes, a class of molecules with bridged aromatic rings, are important building blocks in supramolecular chemistry, often acting as hosts in host-guest systems. mdpi.com

The synthesis of novel spirocyclic compounds, which are components of some supramolecular structures, has been achieved using building blocks like 1,2,4,5-tetrakis(bromomethyl)benzene. researchgate.net These reactions often involve readily available active methylene (B1212753) compounds. researchgate.net Furthermore, metallo-supramolecular helicates have been used as axles for the construction of rotaxanes, a type of mechanically interlocked molecular architecture. acs.org The branches on the helicate strands act as stoppers to hold the macrocyclic ring in place. acs.org

Future Research Directions and Unexplored Avenues for 5 2 Bromoethyl Indane

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-(2-Bromoethyl)indane and its derivatives presents an ongoing challenge for chemists seeking more efficient and environmentally benign processes. Future research will likely focus on developing novel synthetic strategies that prioritize sustainability. This includes the exploration of greener reagents and solvents, as well as the implementation of catalytic systems to minimize waste and energy consumption. For instance, the use of N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (B80452) (t-BuONO) or H2O2 with a Mn catalyst for the oxidation of indane to indane-1,3-dione, while currently limited in yield, represents a starting point for developing more efficient oxidation methods. nih.gov

Furthermore, advancements in C-H activation and cross-coupling reactions could provide more direct and atom-economical routes to functionalized indanes. Research into solid-phase synthesis or flow chemistry could also offer scalable and automated production methods, making these compounds more accessible for various applications. A notable example is the synthesis of azetidines using (2-bromoethyl)sulfonium triflate, which showcases a mild and efficient cyclization method. organic-chemistry.org

In-depth Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing more complex molecular architectures. Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the intricate details of these transformations.

For example, investigating the nickel-catalyzed intramolecular [4+2] cycloaddition of dienes with alkynes has shown that the reaction proceeds under mild conditions and is relatively insensitive to the electronic properties of the substrates. williams.edu Understanding the mechanistic nuances of such reactions can lead to the development of highly stereoselective and efficient synthetic methods. williams.edu The study of radical additions to allenes also provides insights into controlling regioselectivity, which could be applicable to reactions involving the bromoethyl group of this compound. nih.gov

Exploration of New Reactivity Manifolds for Diversification

The bromoethyl group in this compound serves as a versatile handle for a wide array of chemical transformations, yet its full reactive potential remains to be explored. Future research will likely focus on uncovering new reactivity manifolds to further diversify the range of accessible indane-based structures. This could involve exploring its participation in novel cycloaddition reactions, radical-mediated processes, and transition-metal-catalyzed cross-coupling reactions. nih.gov

For instance, the reaction of 5-(2-bromoethyl)phenanthridin-5-ium bromide with indane-1,3-dione to form pH-switchable spiro compounds highlights the potential for creating functional molecules with tunable properties. nih.govmdpi.comresearchgate.net Additionally, the use of this compound in the synthesis of constrained α-amino acid derivatives through [2+2+2] cycloaddition reactions demonstrates its utility in constructing complex peptide-based structures. researchgate.netresearchgate.net

Advanced Computational Design of Indane-Based Functional Materials

The integration of computational chemistry and materials science offers a powerful approach to designing novel functional materials derived from this compound. Future research in this area will focus on using advanced computational methods, such as density functional theory (DFT) and molecular dynamics simulations, to predict the electronic, optical, and mechanical properties of indane-based materials. ajchem-a.comirb.hrresearchgate.net

This in-silico design process can guide the synthesis of materials with tailored functionalities, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.com For example, computational screening of indane-1,3-dione derivatives has been used to identify potential anti-tubercular agents, demonstrating the power of this approach in drug discovery. ajchem-a.com The design of indane-based molecular motors and photoswitches further illustrates the potential for creating dynamic and responsive materials. mdpi.com

Integration into Multidisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies

The unique properties of indane derivatives make them attractive candidates for applications in a variety of emerging technologies. Future research should foster collaboration between organic chemists and experts in fields such as materials science, nanotechnology, and medicine to fully exploit the potential of this compound.

This interdisciplinary approach could lead to the development of indane-based compounds for applications in drug delivery, bioimaging, and molecular electronics. For instance, the discovery of indane analogues as potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) highlights the potential of this scaffold in cancer therapy. researchgate.net Furthermore, the use of indane derivatives in the development of fluorescent sensors and molecular switches showcases their utility in creating advanced materials with tunable properties. nih.govmdpi.com

Q & A

Basic: What are the optimized synthetic routes for 5-(2-Bromoethyl)indane, and how can researchers validate reaction efficiency?

Methodological Answer:

- Synthetic Routes : Common methods include Friedel-Crafts alkylation of indane with 1,2-dibromoethane under Lewis acid catalysis (e.g., AlCl₃) or transition-metal-mediated coupling reactions. For example, Wu et al. demonstrated Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) as eco-friendly catalysts for analogous bromoethylation reactions .

- Validation : Monitor reaction progress via TLC or GC-MS. Optimize parameters (temperature, stoichiometry) using Design of Experiments (DoE) to maximize yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>95%) by ¹H/¹³C NMR .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify bromoethyl substituents (δ 3.4–3.8 ppm for CH₂Br; δ 40–50 ppm for quaternary carbons).

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M]⁺ (e.g., m/z 238 for C₁₁H₁₁Br) and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity. Cross-validate with elemental analysis (C, H, Br) .

Advanced: How can researchers resolve contradictions in reported yields of this compound across studies?

Methodological Answer:

- Root-Cause Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity). For instance, discrepancies may arise from trace moisture deactivating Lewis acids.

- Statistical Tools : Apply ANOVA to evaluate significance of variables (e.g., temperature, reaction time). Replicate experiments with controlled humidity (glovebox) and document protocols rigorously to ensure reproducibility .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SN2 mechanisms. Compare with experimental kinetics (e.g., rate constants via UV-Vis monitoring).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Validate with isotopic labeling (²H/¹³C) to track regioselectivity .

Basic: How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Protocols :

- Thermal Stability : Accelerated aging studies (40–60°C) with periodic HPLC analysis.

- Light Sensitivity : Store samples in amber vials; compare degradation rates under UV vs. dark conditions.

- Data Reporting : Use Arrhenius plots to extrapolate shelf life. Document storage conditions (humidity, inert atmosphere) to align with FAIR data principles .

Advanced: What green chemistry approaches reduce waste in synthesizing this compound?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalyst Recycling : Immobilize ionic liquids (e.g., [HMIm]BF₄ on silica) for reuse. Calculate E-factors and atom economy to quantify sustainability .

Basic: How can researchers ensure reproducibility when scaling up this compound synthesis?

Methodological Answer:

- Scale-Up Protocols :

- Heat/Mass Transfer : Use jacketed reactors with controlled agitation rates.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Documentation : Adhere to ICH guidelines for reporting batch records, including raw material sources and purification thresholds .

Advanced: What structural modifications of this compound enhance its utility in drug discovery?

Methodological Answer:

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the indane 4-position to modulate electrophilicity.

- Biological Screening : Use SPR (Surface Plasmon Resonance) to assess binding affinity against target proteins (e.g., kinase inhibitors). Validate cytotoxicity via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.